5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid
Description
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid (CAS: 923010-34-8) is a brominated thiophene derivative functionalized with a tert-butoxycarbonyl (Boc) amino group at the 2-position and a carboxylic acid at the 3-position. Its molecular formula is C₁₀H₁₂BrNO₄S, with a molecular weight of 322.18 g/mol . Key physical properties include:
- Density: 1.6 ± 0.1 g/cm³
- Boiling Point: 365.0 ± 42.0 °C (at 760 mmHg)
- LogP: 5.18 (indicating moderate hydrophobicity)
- Refractive Index: 1.621 .
The Boc group serves as a protective moiety for amines, enabling controlled deprotection in synthetic pathways, particularly in peptide and heterocyclic chemistry. This compound is pivotal in medicinal chemistry for constructing bioactive scaffolds due to its dual functionality (carboxylic acid for conjugation and bromine for cross-coupling reactions) .
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-7-5(8(13)14)4-6(11)17-7/h4H,1-3H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNYBNYYXKQJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
Synthetic Pathway
- Ketone Selection : A brominated ketone precursor, such as 5-bromo-2-thienyl ketone, serves as the starting material. This ketone directs bromine incorporation at position 5 during cyclization.
- Cyclization : Reacting the brominated ketone with cyanoacetic acid and sulfur in ethanol under reflux forms 2-amino-5-bromothiophene-3-carbonitrile.
- Nitrile Hydrolysis : The carbonitrile group at position 3 is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid or sodium hydroxide, yielding 2-amino-5-bromothiophene-3-carboxylic acid.
- Boc Protection : The primary amino group at position 2 is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP), resulting in the target compound.
Key Considerations:
Directed Functionalization of Thiophene-3-Carboxylic Acid
Electrophilic Bromination
This method begins with thiophene-3-carboxylic acid and introduces bromine via electrophilic aromatic substitution:
- Bromination : Thiophene-3-carboxylic acid undergoes bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The carboxylic acid group acts as a meta-directing group, positioning bromine at position 5.
- Esterification : The carboxylic acid is converted to a methyl ester using thionyl chloride (SOCl₂) and methanol to prevent interference during subsequent reactions.
- Amination at Position 2 :
- Directed Ortho-Metalation : The methyl ester directs lithiation at position 2 using lithium diisopropylamide (LDA).
- Electrophilic Quenching : The lithiated intermediate reacts with a nitro source (e.g., nitrobenzene) to introduce a nitro group, which is subsequently reduced to an amine using hydrogen gas and palladium on carbon.
- Boc Protection : The amine is protected with Boc anhydride under basic conditions.
- Saponification : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Key Considerations:
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
This route leverages palladium catalysis to introduce the bromine atom post-cyclization:
- Thiophene Ring Formation : Synthesize 2-(Boc-amino)thiophene-3-carboxylic acid via the Gewald reaction using a non-brominated ketone.
- Bromine Introduction : Perform a Suzuki-Miyaura coupling with a boronic acid containing bromine. However, this method is less common due to the instability of brominated boronic acids.
Buchwald-Hartwig Amination
An alternative approach involves late-stage amination:
- Bromination and Esterification : Start with 5-bromothiophene-3-carboxylic acid, convert it to a methyl ester, and introduce a bromide at position 2 via radical bromination.
- Amination : Replace the bromide with an amine using palladium catalysis and a Boc-protected amine source.
Key Considerations:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%)* |
|---|---|---|---|
| Gewald Reaction | Direct incorporation of bromine and amino | Requires specialized brominated ketones | 40–60 |
| Directed Functionalization | High regioselectivity | Multi-step purification needed | 35–50 |
| Palladium Catalysis | Flexibility in late-stage modifications | High catalyst costs and sensitivity to air | 25–45 |
*Yields estimated from analogous reactions in literature.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Deprotection: 5-Bromo-2-amino-thiophene-3-carboxylic acid.
Scientific Research Applications
Chemical Synthesis Applications
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic acid serves as an important intermediate in the synthesis of more complex molecules. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to the formation of diverse chemical entities.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Alcohols, aldehydes |
| Substitution | Various substituted amines |
Biological Research Applications
In biological research, this compound is used as a building block for synthesizing peptide mimetics and other bioactive compounds. Its derivatives have been explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of thiophene-based compounds exhibit significant inhibition of inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases . This suggests the potential application of this compound in treating conditions like rheumatoid arthritis and asthma.
Medicinal Chemistry Applications
The compound's derivatives have shown promise in medicinal chemistry, particularly for their anticancer effects. Research indicates that these derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Table 2: Potential Therapeutic Properties of Derivatives
| Property | Observations |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation |
| Anti-inflammatory | Reduction of cytokine production |
| Analgesic Activity | Significant pain relief compared to standard drugs |
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals with specific properties. Its versatility allows it to be employed in various formulations and processes aimed at enhancing product performance.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or electrostatic interactions with target molecules. The bromine atom and carboxylic acid group can also participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Brominated Thiophene Carboxylic Acids with Varied Substituents
Key Observations :
- Reactivity: The Boc-amino group in the target compound enhances stability during synthetic steps compared to the unprotected amine in Methyl 3-amino-5-bromothiophene-2-carboxylate .
- Electronic Effects : Methoxy substitution () increases electron density at the thiophene ring, favoring electrophilic aromatic substitution, whereas bromine at position 5 in the target compound primes it for palladium-catalyzed cross-coupling .
Benzo[b]thiophene Derivatives
Key Observations :
- Ring System: Benzo[b]thiophene derivatives exhibit extended conjugation, improving charge transport in electronic applications compared to monocyclic thiophenes .
- Bioactivity: The cyclopropanecarbonyl-amino group in Compound A14 () enhances binding affinity to enzyme active sites, a feature absent in the target compound .
Phenyl-Substituted Thiophene Carboxylic Acids
Key Observations :
- Steric Effects : Bulky biphenyl substituents () hinder solubility in aqueous media, whereas the target compound’s Boc group balances hydrophobicity for better bioavailability .
Biological Activity
5-Bromo-2-(Boc-amino)thiophene-3-carboxylic acid is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of a Boc-protected amine. The general synthetic pathway can be summarized as follows:
- Bromination : The thiophene ring is brominated at the 5-position.
- Boc Protection : The amine group is protected using Boc anhydride.
- Carboxylic Acid Formation : The carboxylic acid moiety is introduced at the 3-position.
The structure of the compound features a bromine atom that enhances its reactivity, while the Boc group serves as a protective mechanism for the amine during further reactions.
Anticancer Properties
Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit significant anticancer activity. For instance, a study evaluating various thiophene derivatives demonstrated that certain compounds had IC50 values ranging from 1.35 to 8.3 µM against cancer cell lines such as PC-3 (prostate carcinoma) and MCF-7 (breast adenocarcinoma) . Notably, these compounds displayed selectivity towards cancer cells, with much higher IC50 values in normal cell lines, indicating a favorable therapeutic index.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related thiophene derivatives has shown promising activity against various bacterial strains, including Mycobacterium species. For example, MIC values for certain derivatives were reported between 6.25 and 12.5 µM against Mycobacterium abscessus . This indicates that modifications to the thiophene structure can lead to enhanced antibacterial efficacy.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its anticancer effects may involve inhibition of key signaling pathways such as TGFβR1, which plays a crucial role in cell proliferation and survival . Additionally, some studies suggest that thiophene derivatives may interact with various enzymes and receptors involved in cellular processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives. Key findings from recent literature include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) at specific positions on the thiophene ring significantly enhances anticancer activity.
- Functional Group Modifications : Alterations in the functional groups attached to the thiophene can lead to varied biological profiles, with certain modifications improving selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Antitumor Activity : In a study involving a range of thiophene derivatives, compounds similar to 5-Bromo-2-(Boc-amino)thiophene demonstrated significant cytotoxicity against multiple cancer cell lines with minimal effects on normal cells .
- Antimicrobial Efficacy : Another investigation focused on derivatives exhibiting strong antibacterial properties against drug-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Bromo-2-(Boc-amino)thiophene-3-carboxylic Acid?
- The synthesis typically involves bromination of the thiophene ring using reagents like N-bromosuccinimide (NBS) followed by introduction of the Boc-protected amino group under basic conditions (e.g., sodium hydride). Ester hydrolysis (e.g., using NaOH or LiOH) converts the methyl ester to the carboxylic acid. Optimize reaction temperatures and solvent polarity to minimize side reactions .
Q. How can intermediates be purified during synthesis?
- Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates intermediates. Monitor purity via TLC and HPLC (>95% purity recommended for downstream reactions) .
Q. What analytical methods confirm the structure and purity of the compound?
- Use H/C NMR to verify substitution patterns and Boc-group integrity. Mass spectrometry (ESI or EI) confirms molecular weight. FT-IR identifies characteristic peaks (e.g., Boc carbonyl at ~1680 cm) .
Advanced Research Questions
Q. How can premature Boc deprotection be minimized during ester hydrolysis?
- Use mild acidic conditions (e.g., dilute HCl in dioxane) instead of strong acids like TFA. Monitor pH to avoid protonation of the Boc group. Alternatively, employ enzymatic hydrolysis with lipases under neutral conditions .
Q. What strategies optimize Suzuki-Miyaura cross-coupling with this compound?
- Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and arylboronic acids. Pre-activate the catalyst with ligands like SPhos. Use degassed DMF/HO mixtures at 80–100°C for 12–24 hours. Monitor reaction progress via GC-MS .
Q. How to address solubility challenges in cross-coupling reactions?
- Use polar aprotic solvents (e.g., DMF, DMSO) or surfactant-assisted systems (e.g., TPGS-750-M). Sonication or microwave irradiation improves dissolution. For insoluble intermediates, derivatize with solubilizing groups (e.g., PEG chains) temporarily .
Q. What are common side reactions during bromination, and how are they resolved?
- Over-bromination or ring-opening can occur with excess NBS. Use stoichiometric bromine equivalents and monitor reaction time. Quench excess bromine with NaSO. Purify via flash chromatography to remove di-brominated byproducts .
Q. How does steric hindrance from the Boc group affect reactivity?
- The bulky Boc group reduces nucleophilic substitution rates at the 2-position. Use stronger bases (e.g., LDA) or elevated temperatures for amidation/alkylation. Alternatively, temporarily replace Boc with a smaller protecting group (e.g., Fmoc) .
Methodological Notes
- Data Contradictions : Some protocols report conflicting optimal temperatures for Boc introduction (25–60°C). Validate via small-scale trials under inert atmospheres .
- Stability : Store the compound at -20°C under argon to prevent Boc cleavage and thiophene oxidation. Avoid prolonged exposure to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
